

An In-depth Technical Guide to the HiBiT LgBiT Complementation System

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For Researchers, Scientists, and Drug Development Professionals

The HiBiT LgBiT complementation system is a powerful and versatile tool for the quantitative analysis of protein dynamics in living cells. Based on the engineered NanoLuc® luciferase, this technology offers exceptional sensitivity, a broad dynamic range, and a simple "add-mix-read" format, making it amenable to high-throughput screening and a wide array of applications in basic research and drug discovery. This guide provides a comprehensive overview of the core principles, quantitative performance, detailed experimental protocols, and key applications of the HiBiT LgBiT system.

Core Principle: A Tale of Two Subunits

The HiBiT LgBiT system is a split-luciferase technology. The NanoLuc® luciferase is divided into two unequal, catalytically inactive subunits:

- LgBiT (Large Bit): A large, 18 kDa polypeptide (159 amino acids).[1]
- HiBiT (High Affinity Bit): A small, 11-amino acid peptide tag (~1.3 kDa).[1][2]

These two subunits have been engineered to have a very high affinity for each other. When a protein of interest is tagged with the small HiBiT peptide, it can be readily detected by the addition of the complementary LgBiT subunit. Upon their spontaneous and high-affinity interaction, a functional NanoLuc® luciferase enzyme is reconstituted. In the presence of the



furimazine substrate, this reconstituted enzyme generates a bright, sustained luminescent signal that is directly proportional to the amount of HiBiT-tagged protein.[3][4]

The small size of the **HiBiT tag** is a key advantage, as it is less likely to interfere with protein function and can be efficiently inserted into the endogenous genome using CRISPR-Cas9 gene editing.[5][6] This allows for the study of proteins at their natural expression levels, avoiding the artifacts often associated with overexpression systems.[6][7]

Quantitative Performance

The HiBiT LgBiT system is renowned for its exceptional sensitivity and broad dynamic range, enabling the detection of even low-abundance proteins.

Parameter	Value	Source
HiBiT Size	11 amino acids (~1.3 kDa)	[1][2]
LgBiT Size	159 amino acids (~18 kDa)	[1]
Binding Affinity (KD)	700 pM (0.7 nM)	[3][8][9]
Dynamic Range	At least 7 orders of magnitude	[3][10][11][12]
Limit of Detection	< 10-19 moles	[10]
Signal Half-Life	> 3 hours	[4][10]

Key Applications and Experimental Protocols

The versatility of the HiBiT LgBiT system lends itself to a wide range of applications. Detailed protocols for the most common assays are provided below.

Lytic Protein Quantification

This is the most straightforward application, designed to measure the total amount of a HiBiT-tagged protein in cell lysates.

 Cell Culture: Culture cells expressing the HiBiT-tagged protein of interest in a white, opaquebottom multi-well plate (96-well or 384-well). Include control wells with cells that do not express a HiBiT-tagged protein to determine background luminescence.



- Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBiT protein (1:100) and the Nano-Glo® HiBiT Lytic Substrate (1:50) into the Nano-Glo® HiBiT Lytic Buffer at room temperature.[13] Mix gently by inversion.[13]
- Assay Procedure:
 - Remove the culture medium from the cells.
 - Add a volume of the prepared Nano-Glo® HiBiT Lytic Reagent equal to the original culture volume to each well. This lyses the cells and initiates the complementation reaction.[4][10]
 - Mix the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.[14]
- Measurement: Measure the luminescence using a plate-based luminometer. The signal is stable for several hours.[3][4]
- Data Analysis: Subtract the average background luminescence from all experimental readings. The resulting luminescence is directly proportional to the amount of HiBiT-tagged protein.

Extracellular and Cell Surface Protein Detection

This non-lytic assay is designed to quantify HiBiT-tagged proteins that are secreted into the culture medium or expressed on the cell surface. The key feature of this assay is the use of a cell-impermeable LgBiT, which cannot cross the plasma membrane.[2][15]

- Cell Culture: Culture cells expressing the secreted or cell-surface HiBiT-tagged protein in a suitable multi-well plate.
- Reagent Preparation: Prepare the Nano-Glo® HiBiT Extracellular Detection Reagent, which contains the cell-impermeable LgBiT protein and the furimazine substrate.
- Assay Procedure:
 - Directly add the prepared Nano-Glo® HiBiT Extracellular Detection Reagent to the cell culture wells.[12]



- Mix the plate on an orbital shaker for 10 minutes at room temperature.
- Measurement: Measure the luminescence using a plate-based luminometer.
- Data Analysis: The luminescence signal is proportional to the amount of HiBiT-tagged protein present on the cell surface or secreted into the medium.[8][12]

Live-Cell Protein Degradation

The HiBiT system is exceptionally well-suited for monitoring the kinetics of protein degradation in real-time, a critical application in the development of targeted protein degraders like PROTACS.[5][6][17]

- · Cell Preparation:
 - Use cells endogenously expressing the HiBiT-tagged protein of interest via CRISPR-Cas9 editing.
 - These cells must also express the LgBiT protein intracellularly. This can be achieved by using a stable LgBiT-expressing cell line or by transiently delivering LgBiT mRNA.[18]
- Cell Plating: Seed the cells in a white, opaque-bottom multi-well plate and incubate overnight.
- Substrate Addition:
 - Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in the appropriate assay medium.
 - Replace the cell culture medium with the substrate-containing medium.
 - Incubate for at least 2.5 hours to allow the luminescence signal to equilibrate.[18]
- Compound Treatment: Add the protein degrader compounds at the desired concentrations.
- Kinetic Measurement: Immediately begin measuring luminescence kinetically at 37°C using a plate-based luminometer.[18]



 Data Analysis: The decrease in luminescence over time directly reflects the degradation of the HiBiT-tagged protein.[6] From this data, key degradation parameters such as the rate of degradation (kdeg), maximal degradation (Dmax), and the concentration required for halfmaximal degradation (DC50) can be calculated.[5][17][18]

Bioluminescence Resonance Energy Transfer (BRET) for Studying Molecular Interactions

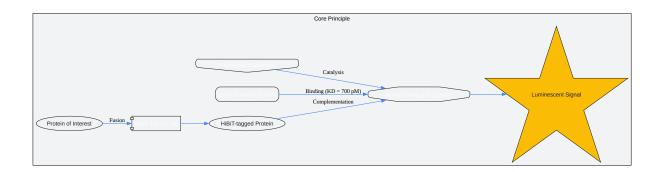
The HiBiT LgBiT system can serve as an excellent BRET donor. When a HiBiT-tagged protein interacts with another protein or molecule that is labeled with a fluorescent acceptor, energy transfer occurs upon addition of the LgBiT and substrate, resulting in a BRET signal. This is particularly useful for studying ligand-receptor binding at the cell surface.[15][19][20]

- Cell Preparation: Use cells expressing a GPCR tagged at its N-terminus with the HiBiT peptide.
- Cell Plating: Seed the cells in a white, opaque-bottom 96-well or 384-well plate.
- Ligand and Reagent Addition:
 - Add the fluorescently labeled ligand (the BRET acceptor) to the cells.
 - Add the Nano-Glo® HiBiT Extracellular Reagent (containing the cell-impermeable LgBiT and furimazine substrate).
- Measurement: Measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (e.g., a red-shifted fluorophore, >600 nm).
- Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. Changes in this ratio reflect the binding of the fluorescent ligand to the HiBiT-tagged receptor.[20]

Visualizing the Workflows and Principles

To further elucidate the concepts and protocols described above, the following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental workflows.

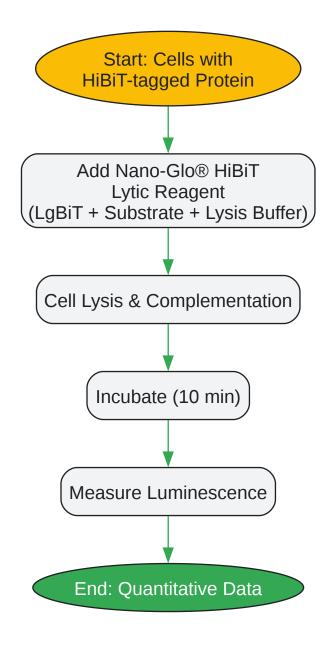




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Caption: Core principle of the HiBiT LgBiT complementation system.

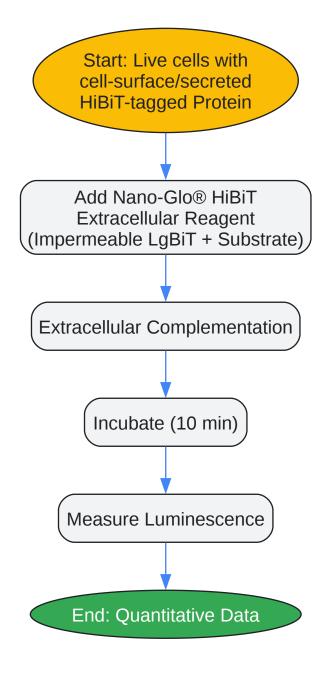




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Caption: Experimental workflow for lytic protein quantification.

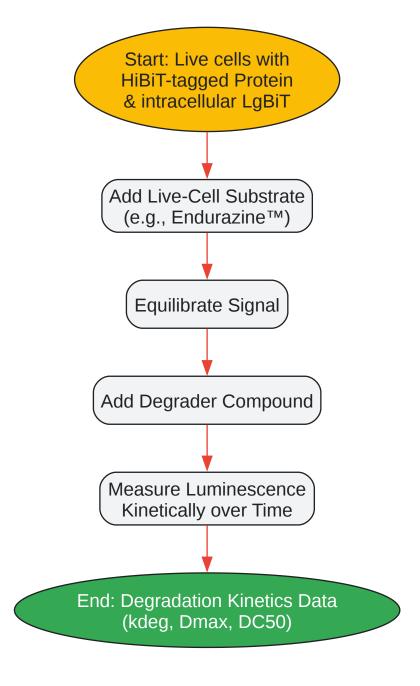




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Caption: Experimental workflow for extracellular protein detection.

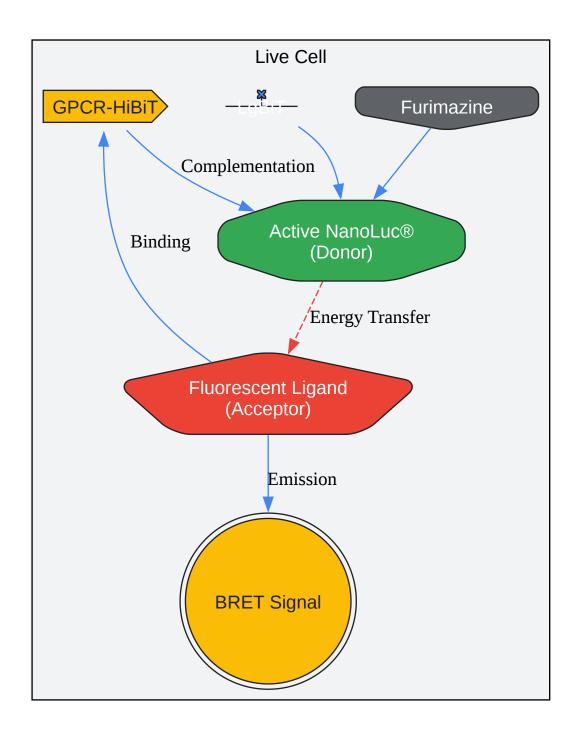




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Caption: Workflow for live-cell protein degradation analysis.





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